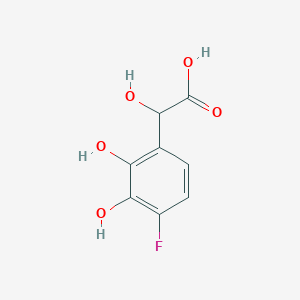
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI)
Übersicht
Beschreibung
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is an organic compound with a unique structure that includes a fluorine atom, two hydroxyl groups, and a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated precursors and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl groups and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (4-fluoro-2,3-dihydroxyphenyl)(oxo)acetate
- (6-Bromo-4-fluoro-2,3-dihydroxyphenyl)acetonitrile
Uniqueness
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl groups and a fluorine atom on the phenyl ring, along with the hydroxyacetic acid moiety, makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
152354-23-9 |
|---|---|
Molekularformel |
C8H7FO5 |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
2-(4-fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,10-12H,(H,13,14) |
InChI-Schlüssel |
OKHIKQGPFJQQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
Kanonische SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
Synonyme |
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













